D-selenocysteine
Description
Structure
2D Structure
Properties
CAS No. |
176300-66-6 |
|---|---|
Molecular Formula |
C3H6NO2Se |
Molecular Weight |
167.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 |
InChI Key |
FDKWRPBBCBCIGA-UWTATZPHSA-N |
SMILES |
C(C(C(=O)O)N)[Se] |
Isomeric SMILES |
C([C@H](C(=O)O)N)[Se] |
Canonical SMILES |
C(C(C(=O)O)N)[Se] |
Origin of Product |
United States |
Enzymatic Biotransformations Involving D Selenocysteine and Its Derivatives
D-Selenocystine α,β-Lyase Activity and Substrate Specificity
D-selenocystine α,β-lyase is a novel enzyme that plays a crucial role in the metabolism of D-isomers of selenium-containing amino acids. nih.govbiorxiv.org This enzyme is distinct in its ability to act on D-enantiomers, a characteristic that sets it apart from the majority of pyridoxal (B1214274) 5'-phosphate (PLP) enzymes that are specific to L-isomers. mdpi.com
The enzyme was discovered and characterized in anaerobic bacteria, specifically within certain clostridial strains. mdpi.com Research identified that cell extracts from Clostridium sticklandii could degrade D-selenocystine. mdpi.com This led to the isolation and characterization of D-selenocystine α,β-lyase.
The purified enzyme from C. sticklandii has a molecular weight of approximately 74,000 Daltons. biorxiv.orgjst.go.jp It is a dimeric protein, composed of two identical subunits, each with a molecular weight of about 35,000 Daltons. biorxiv.orgjst.go.jp The enzyme's activity is dependent on the presence of pyridoxal 5'-phosphate (PLP) as a coenzyme. biorxiv.orgjst.go.jp
In addition to its primary substrate, D-selenocystine, the enzyme also exhibits activity towards other D-isomers. biorxiv.orgjst.go.jp The substrate specificity of D-selenocystine α,β-lyase is detailed in the table below. Notably, the L-isomers of these amino acids are not substrates for the enzyme. mdpi.com
| Substrate | Relative Activity (%) |
| D-Selenocystine | 100 |
| D-Cystine | 75 |
| D-Lanthionine | 20 |
| meso-Lanthionine | 18 |
| D-Cysteine | 10 |
| D-Selenocysteine | 0 |
| This table displays the relative activity of D-selenocystine α,β-lyase with various substrates. |
The purification of D-selenocystine α,β-lyase to homogeneity has been documented from Clostridium sticklandii ATCC 12662. mdpi.com While the enzyme's activity has been observed in extracts of a few clostridial strains, detailed purification protocols are primarily described for C. sticklandii. mdpi.com The process involves several chromatographic steps to isolate the enzyme from the crude cell extract. mdpi.com
A summary of a typical purification procedure for D-selenocystine α,β-lyase from C. sticklandii is presented below.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |
| Crude Extract | 15,200 | 1,820 | 0.12 | 100 | 1 |
| DEAE-Toyopearl | 1,280 | 1,540 | 1.2 | 85 | 10 |
| Butyl-Toyopearl | 210 | 1,180 | 5.6 | 65 | 47 |
| Hydroxylapatite | 45 | 810 | 18.0 | 45 | 150 |
| Sephacryl S-300 | 12 | 650 | 54.2 | 36 | 452 |
| This interactive table summarizes the purification of D-selenocystine α,β-lyase from Clostridium sticklandii. |
Detailed purification and characterization of D-selenocystine α,β-lyase from Clostridium sporogenes are not extensively described in the reviewed literature.
The enzymatic reactions catalyzed by D-selenocystine α,β-lyase are multifaceted and crucial for the metabolism of D-selenocystine. These reactions are dependent on the coenzyme pyridoxal 5'-phosphate. biorxiv.orgjst.go.jp
The primary catalytic function of D-selenocystine α,β-lyase is the α,β-elimination of D-selenocystine. biorxiv.orgjst.go.jp This reaction results in the production of pyruvate, ammonia, and elemental selenium. biorxiv.orgjst.go.jp The enzyme effectively cleaves the carbon-selenium bond, leading to the breakdown of the amino acid.
Pyridoxal 5'-phosphate (PLP) is indispensable for the catalytic activity of D-selenocystine α,β-lyase. biorxiv.orgjst.go.jp As a coenzyme, PLP is involved in a variety of enzymatic reactions involving amino acids, including transamination, decarboxylation, and elimination reactions. mdpi.com In the case of D-selenocystine α,β-lyase, PLP facilitates the α,β-elimination by forming a Schiff base intermediate with the D-selenocystine substrate. nih.gov This intermediate formation is a key step in weakening the bonds that are ultimately cleaved during the reaction. The enzyme can be inactivated when incubated with its substrate in the absence of added PLP, but its activity can be restored by the addition of the coenzyme. nih.gov
In addition to the elimination reaction, D-selenocystine α,β-lyase also catalyzes β-replacement reactions. biorxiv.orgjst.go.jp When D-selenocystine is incubated with the enzyme in the presence of various thiols, the enzyme can replace the seleno group with the thiol group. biorxiv.orgjst.go.jp This results in the formation of the corresponding S-substituted D-cysteine derivatives. biorxiv.orgjst.go.jp Conversely, the enzyme can also utilize selenols as substituent donors for D-cystine, leading to the production of Se-substituted D-selenocysteines. biorxiv.orgjst.go.jp
Enzymatic Reaction Mechanisms
Selenol as a Substituent Donor in Reactions with D-Cystine
The selenol group (-SeH) of this compound derivatives plays a crucial role as a substituent donor in enzymatic reactions with D-cystine. The increased reactivity of the selenol group is attributed to its lower pKa of 5.43, which means it is mostly deprotonated at a physiological pH, and its ability to act as both an electrophile and nucleophile. mdpi.com In these biotransformations, the selenolate anion acts as a potent nucleophile, attacking the disulfide bond of D-cystine. This initiates a thiol/disulfide-like exchange reaction, leading to the formation of a mixed selenenylsulfide (-Se-S-) and the release of a D-cysteine residue. nih.govresearchgate.net Symmetrical selenol/diselenide exchange reactions have been shown to be approximately 107-fold faster than their thiol/disulfide counterparts. nih.govresearchgate.net
Specificity Profile for Substrates
Enzymes involved in the metabolism of D-amino acids exhibit distinct substrate specificity profiles, reacting with certain molecules while remaining inert to others.
Certain bacterial enzymes demonstrate a broad substrate specificity, showing reactivity towards various D-amino acids. These enzymes can effectively catalyze reactions involving D-cystine, as well as the non-proteinogenic amino acids D-lanthionine and meso-lanthionine. Their catalytic activity also extends to the desulfhydration of D-cysteine.
Conversely, these enzymes exhibit a notable lack of reactivity with this compound itself. They are also inert towards D-serine, DL-selenohomocystine, and all L-amino acids. This high degree of substrate and stereospecificity is a critical feature of their catalytic mechanism. rhea-db.org
Chiral Discrimination in Selenoenzyme Catalysis
The ability to distinguish between different stereoisomers is a fundamental aspect of enzyme function. Selenoenzymes, in particular, demonstrate a high level of chiral discrimination.
L-Selenocysteine Lyase (SCLY) Stereospecificity
L-Selenocysteine lyase (SCLY) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that specifically catalyzes the decomposition of L-selenocysteine into L-alanine and elemental selenium (selenide). mdpi.comwikipedia.orgresearchgate.net This enzyme displays strict stereospecificity, acting exclusively on L-selenocysteine while showing no activity towards its sulfur analog, L-cysteine. researchgate.netnih.gov While this compound can enter the active site of SCLY, it does not serve as a substrate for the enzyme. mdpi.com
The basis for the strict substrate specificity of SCLY lies in its molecular recognition mechanism. The active site of human SCLY contains a key residue, Asp146, which is crucial for its specificity for L-selenocysteine. wikipedia.orgbiorxiv.org Upon binding of L-selenocysteine, a critical cysteine residue within the active site (Cys388 in human SCLY) interacts with the substrate. mdpi.com This interaction facilitates the PLP-dependent cleavage of the carbon-selenium bond, leading to the formation of L-alanine and selenide (B1212193). The inability of L-cysteine to form a key intermediate and the improper fit of this compound prevent their processing by the enzyme. mdpi.comnih.gov
Interaction with this compound Without Substrate Conversion
Certain enzymes can bind this compound within their active sites without catalyzing its chemical transformation. A primary example of this phenomenon is observed with selenocysteine (B57510) β-lyase (SCLY) .
SCLY is a pyridoxal 5'-phosphate (PLP)-dependent enzyme whose primary physiological role is the decomposition of L-selenocysteine into L-alanine and selenide (HSe⁻), a key step in selenium recycling. nih.govmdpi.comresearchgate.net Despite its high specificity for the L-enantiomer, studies have shown that this compound can enter the active site of SCLY. nih.govmdpi.com However, once bound, it does not undergo the characteristic β-elimination reaction. The binding of this compound is non-productive, meaning it acts as an inhibitor but not a substrate. mdpi.comnih.gov This interaction highlights the enzyme's ability to recognize the general molecular structure of selenocysteine while possessing a strict chiral selection mechanism that prevents the catalysis of the D-form. This specific interaction without conversion is crucial for preventing the mis-metabolism of D-amino acids that may be present in the cell.
Structural Insights into Chiral Selectivity Mechanisms
The strict substrate specificity of enzymes like selenocysteine β-lyase (SCLY) for L-selenocysteine over its D-enantiomer is rooted in the precise three-dimensional architecture of the active site. nih.gov
Crystal structure and mechanistic studies of mammalian SCLY have revealed the molecular basis for this chiral discrimination. nih.govnih.gov Key findings include:
Crucial Active Site Residues : In human SCLY, specific amino acid residues, such as Aspartate-146 (Asp146) and Cysteine-388 (Cys388), are essential for substrate specificity. nih.govwikipedia.org Asp146, in particular, has been identified as a key residue for maintaining specificity for selenocysteine over its sulfur analog, cysteine. wikipedia.orgbiorxiv.org
Substrate Orientation : The catalytic process requires the substrate to be positioned in a very specific orientation within the active site. A critical cysteine residue on a flexible loop (Cys375 in rat SCLY) correctly orients L-selenocysteine for the reaction to proceed. nih.gov This interaction allows the substrate's selenolate group to form a transient selenopersulfide intermediate with the enzyme, a necessary step for catalysis. nih.govnih.gov
Non-Productive Binding : When this compound enters the active site, its stereochemistry prevents it from achieving the correct alignment needed for the catalytic residues to act upon it. mdpi.comnih.gov The α-amino group and the selenol group are not positioned correctly to interact with the PLP cofactor and the catalytic cysteine residue, respectively. nih.gov Consequently, the formation of the essential external aldimine and the subsequent elimination reaction are stalled, leading to non-productive binding where this compound occupies the active site but is not converted to product. nih.gov
Table 1: Interaction of Selenocysteine Lyase (SCLY) with Selenocysteine Enantiomers
| Compound | Interaction with SCLY | Outcome | Key Structural Determinant |
|---|---|---|---|
| L-Selenocysteine | Binds to active site in a productive orientation. | Catalytic conversion to L-alanine and selenide. researchgate.net | Correct positioning by Cys375 (rat) / Cys388 (human) for reaction. nih.gov |
| This compound | Binds to active site in a non-productive orientation. nih.gov | No substrate conversion; acts as an inhibitor. mdpi.com | Incorrect stereochemistry prevents proper alignment for catalysis. nih.gov |
Metabolic Landscape and Regulation Associated with D Selenocysteine
D-Selenocysteine as a Component in Specific Microbial Selenium Metabolism
While the biosynthesis and incorporation of L-selenocysteine into selenoproteins is a widespread process across all domains of life, the metabolic significance of this compound is understood in a much narrower context, primarily within certain anaerobic bacteria. nih.govresearchgate.net The most detailed research into this compound metabolism comes from studies on Clostridium sticklandii. vulcanchem.comnih.gov This bacterium, along with C. sporogenes, possesses a specific enzymatic pathway to process the oxidized dimer of this compound, known as D-selenocystine. nih.gov
In these microorganisms, selenium metabolism includes a pathway for the decomposition of D-selenocystine, which is catalyzed by the enzyme D-selenocystine α,β-lyase. vulcanchem.comnih.gov This enzymatic activity represents a critical route for this compound metabolism in these specific bacteria, allowing them to break down the compound into smaller, utilizable or excretable components. vulcanchem.com This pathway appears to be separate from the complex machinery responsible for the synthesis and translational insertion of L-selenocysteine into selenoproteins, which involves specialized tRNAs and enzymes like selenocysteine (B57510) synthase. wikipedia.orgmefst.hr The existence of a dedicated lyase for the D-isomer in certain bacteria highlights a specialized branch of microbial selenium metabolism. vulcanchem.com
A key enzyme in this process, D-selenocystine α,β-lyase from C. sticklandii, has been purified and characterized. Its properties underscore the specific nature of this metabolic route.
| Property | Description | Source(s) |
| Enzyme | D-selenocystine α,β-lyase | vulcanchem.comnih.gov |
| Source Organism | Clostridium sticklandii | vulcanchem.comnih.gov |
| Molecular Weight | ~74,000 Daltons | vulcanchem.comnih.gov |
| Subunit Structure | Homodimer (two identical subunits of ~35,000 Daltons each) | vulcanchem.comnih.gov |
| Cofactor | Pyridoxal (B1214274) 5'-phosphate (PLP) | vulcanchem.comnih.gov |
| Primary Substrates | D-selenocystine, D-cystine, D-lanthionine, meso-lanthionine | nih.gov |
| Inert Compounds | This compound, D-serine, L-amino acids | nih.gov |
Oxidative and Reductive Interconversions Between this compound and D-Selenocystine
The metabolism of this compound is intrinsically linked to its redox chemistry, particularly its rapid oxidation to the dimeric form, D-selenocystine. wikipedia.orgwikipedia.org The selenol (R-SeH) group of this compound is highly susceptible to air oxidation, a property that makes the free monomeric form difficult to handle and less stable than its oxidized counterpart. wikipedia.org
This high reactivity stems from the chemical properties of selenium compared to sulfur. unl.pt The selenol group has a pKa value of approximately 5.43, which is significantly lower than the pKa of the thiol group in cysteine (around 8.3). unl.ptmdpi.com This means that at physiological pH, the selenol group is largely deprotonated, existing as the highly nucleophilic selenolate anion (R-Se⁻). mdpi.commdpi.com This selenolate is readily oxidized, facilitating the formation of a diselenide bond (R-Se-Se-R) and thus the conversion of two molecules of this compound into one molecule of D-selenocystine. researchgate.net
This ready interconversion is a pivotal aspect of its biological chemistry. While this compound itself is reported to be inert as a substrate for the characterized D-selenocystine α,β-lyase, its oxidized form, D-selenocystine, is the primary substrate for this enzyme. nih.gov Therefore, the oxidative dimerization can be seen as a prerequisite step for its entry into this specific catabolic pathway in organisms like C. sticklandii. The reduction of the diselenide bond in D-selenocystine back to the selenol groups in this compound can occur, but the catabolic pathway identified in bacteria proceeds via the oxidized dimer. vulcanchem.com
Potential Metabolic Fates of this compound in Distinct Biological Systems
The known metabolic fates of this compound are primarily catabolic and have been characterized in specific bacterial systems. These pathways contrast sharply with the fate of L-selenocysteine, which is either incorporated into selenoproteins or degraded by the specific enzyme L-selenocysteine lyase (SCLY). mdpi.comscispace.com Notably, this compound can enter the active site of mammalian SCLY but is not a substrate for the enzyme, indicating a high degree of stereospecificity and a distinct metabolic route for the D-isomer. mdpi.com
The primary metabolic fates identified for this compound (via its dimer, D-selenocystine) are catalyzed by the D-selenocystine α,β-lyase in Clostridium sticklandii. vulcanchem.comnih.gov
α,β-Elimination Reaction: The main catabolic pathway is the decomposition of D-selenocystine into pyruvate, ammonia, and elemental selenium (Se⁰). vulcanchem.comnih.gov This reaction effectively breaks down the amino acid structure, releasing the selenium in its elemental, non-toxic form. mdpi.com This represents a potential pathway for selenium detoxification or recycling in these microbes. vulcanchem.com
β-Replacement Reaction: The versatile D-selenocystine α,β-lyase also catalyzes β-replacement reactions. vulcanchem.comnih.gov In these reactions, the enzyme can facilitate the exchange between D-selenocystine and various thiols, resulting in the formation of the corresponding S-substituted D-cysteine derivatives. vulcanchem.com This highlights a metabolic link between selenium and sulfur biochemistry, suggesting a potential role in the interconversion of these amino acids in certain biological niches. vulcanchem.com
The table below summarizes the characterized enzymatic reactions involving D-selenocystine.
| Reaction Type | Enzyme | Substrate(s) | Product(s) | Biological System | Source(s) |
| α,β-Elimination | D-selenocystine α,β-lyase | D-Selenocystine | Pyruvate, Ammonia (NH₃), Elemental Selenium (Se⁰) | Clostridium sticklandii | vulcanchem.comnih.gov |
| β-Replacement | D-selenocystine α,β-lyase | D-Selenocystine + Thiol (R-SH) | S-substituted D-cysteine | Clostridium sticklandii | vulcanchem.com |
Outside of these specific bacterial pathways, the metabolic fate of this compound in other biological systems, such as plants or animals, is not well-defined. Given that it is not a substrate for the primary L-selenocysteine degradation enzyme, it is likely handled by other, less specific pathways or excreted if introduced into those systems. mdpi.com
Advanced Analytical Methodologies for D Selenocysteine Characterization
Chromatographic Separation Techniques for Enantiomeric Resolution
The separation of enantiomers is critical for understanding the distinct biological roles and metabolic pathways of D- and L-selenocysteine. Chromatographic techniques are paramount in achieving this chiral resolution.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantiomeric separation of selenoamino acids. The development of effective chiral HPLC methods involves the use of specialized chiral stationary phases (CSPs) or chiral mobile-phase additives. springernature.com
One successful approach utilizes a chiral crown ether stationary phase. nih.govresearchgate.net This method has demonstrated the effective separation of underivatized D- and L-enantiomers of selenoamino acids, including selenocystine (B224153) (the oxidized dimer of selenocysteine). nih.govresearchgate.net The separation is typically achieved using an acidic mobile phase, such as 0.10 M perchloric acid, which protonates the amino groups of the analytes, facilitating their interaction with the crown ether cavities. nih.govresearchgate.net A patent for manufacturing Se-methyl-L-selenocysteine illustrates the use of a Nucleosil Chiral-1 column, where the L-isomer and D-isomer of Se-methylselenocysteine were baseline separated with distinct retention times. google.com
Coupling chiral HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a powerful tool for selenium-specific detection, offering significantly lower detection limits compared to conventional UV detection. nih.govresearchgate.net This hyphenated technique is particularly advantageous for analyzing complex biological or dietary supplement samples, where matrix interferences and low analyte concentrations can render UV detection non-viable. nih.govresearchgate.net While UV detection limits for selenoamino acids are in the nanogram range, ICP-MS detection can be 40 to 400 times more sensitive. nih.govresearchgate.net
Interactive Table 1: Chiral HPLC Methods for Selenoamino Acid Enantiomers Users can filter and sort the data based on the column, mobile phase, and detection method.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Finding | Reference |
| D,L-Selenocystine | Chiral Crown Ether | 0.10 M HClO₄ | ICP-MS, UV | Successful enantiomeric separation of underivatized selenoamino acids. ICP-MS provides superior sensitivity. | nih.gov, researchgate.net |
| D,L-Selenomethionine | Chiral Crown Ether | 0.10 M HClO₄ | ICP-MS, UV | Good resolution between D and L enantiomers was achieved. | nih.gov, researchgate.net |
| DL-Se-Methylselenocysteine | Nucleosil Chiral-1 | Aqueous Copper Sulfate | HPLC-UV | Baseline separation with RT for L-isomer at ~10 min and D-isomer at ~15 min. | google.com |
Capillary electrophoresis (CE) has emerged as a valuable alternative to HPLC for speciation analysis due to its high separation efficiency, short analysis times, and minimal sample consumption. conicet.gov.ar In CE, separation is driven by the differential migration of analytes in an electric field, based primarily on their charge-to-size ratio. conicet.gov.ar This makes it highly suitable for analyzing charged species like amino acids.
Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied to the analysis of selenium compounds. conicet.gov.ar For instance, CE with UV detection has been reported for the quantification of selenomethionine (B1662878) and selenocysteine (B57510). conicet.gov.ar To achieve enantiomeric resolution of D-selenocysteine, chiral selectors can be added to the background electrolyte.
Hyphenation of CE with ICP-MS (CE-ICP-MS) enhances detection sensitivity and specificity for selenium species, overcoming the limitations of less sensitive detectors. researchgate.netresearchgate.net This powerful combination allows for the analysis of selenium species in complex matrices like human plasma. researchgate.net While much of the work has focused on inorganic selenium or selenoamino acids in general, the principles are directly applicable to the development of methods for this compound. researchgate.netacs.org For example, microchip electrophoresis has been tailored for the selective determination of selenate (B1209512) and selenite, demonstrating the adaptability of electrophoretic methods for selenium speciation. acs.org
Mass Spectrometry Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing definitive structural information and enabling precise quantification. acs.orgacs.org
The analysis of selenocysteine by MS is complicated by the high reactivity and instability of its selenol group, which is more acidic (pKa ≈ 5.2) than the thiol group of cysteine and exists predominantly as a highly nucleophilic selenolate anion at physiological pH. rsc.org To prevent oxidation and facilitate analysis, derivatization is a common and often necessary strategy. researchgate.net
Carbamidomethylation is a widely used derivatization technique where the selenocysteine residue is alkylated with iodoacetamide (B48618) (IAM). researchgate.netnih.govresearchgate.net This procedure stabilizes the selenium atom by forming a stable carbamidomethyl-selenocysteine (CAM-SeCys) derivative. rsc.orgresearchgate.netrsc.org The derivatization is typically performed after reduction of any diselenide or selenylsulfide bonds with an agent like dithiothreitol (B142953) (DTT). researchgate.netresearchgate.net This strategy has been successfully applied to the quantification of selenocysteine in complex samples like blood and yeast, often preceding enzymatic digestion to release the derivatized amino acid from proteins. researchgate.netrsc.orgresearchgate.netrsc.org The resulting CAM-SeCys is stable throughout the analytical procedure and can be readily analyzed by techniques like HPLC-ICP-MS. researchgate.net
Other derivatization agents include ethyl chloroformate (ECF), which has been used to improve the volatility of selenoamino acids for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov These derivatization steps are crucial for obtaining reliable and reproducible quantitative data, as they protect the reactive selenol group from degradation and improve the chromatographic properties of the analyte. rsc.orgnih.gov
For the highest level of accuracy in quantification, species-specific isotope dilution analysis (SSIDA) coupled with mass spectrometry is the gold standard. nih.govacs.org This method provides absolute quantification by correcting for analyte losses during sample preparation and analysis.
The SSIDA principle involves spiking the sample with a known amount of an isotopically enriched standard of the target analyte. nih.govmdpi.com For selenocysteine, this can be complex. A common strategy involves using an isotopically labeled standard, such as ⁷⁷Se-enriched selenomethionine, as an internal standard. nih.govrsc.org After derivatization (e.g., carbamidomethylation) and enzymatic digestion, the sample is analyzed by HPLC-ICP-MS. nih.govacs.org The instrument measures the ratio of the natural selenium isotope (e.g., ⁸⁰Se or ⁷⁸Se) to the enriched spike isotope (e.g., ⁷⁷Se) in the chromatographic peak corresponding to the derivatized selenocysteine. nih.govnih.gov By knowing the initial amount of the spike and the measured isotope ratio, the endogenous concentration of the analyte can be calculated with high precision and accuracy. acs.orgnih.gov
This approach has been successfully used for the accurate determination of selenocysteine and selenomethionine in human serum, achieving procedural detection limits below 0.5 ng/g. nih.govacs.org The use of a collision/reaction cell in the ICP-MS system is often necessary to remove polyatomic interferences that can affect the accuracy of selenium isotope measurements. nih.gov
Interactive Table 2: Mass Spectrometry Approaches for Selenocysteine Users can filter and sort the data based on the technique, derivatization agent, and key findings.
| Technique | Derivatization/Method | Analyte/Matrix | Key Finding | Reference |
| HPLC-ICP-MS | Carbamidomethylation (Iodoacetamide) | Selenocysteine in blood proteins | Simultaneous derivatization of SeCys and SeMet for quantitative analysis. | rsc.org, researchgate.net, rsc.org |
| GC-MS | Ethyl Chloroformate (ECF) | Selenoamino acids in biota | Derivatization improves volatility for GC-based analysis. | nih.gov |
| cHPLC-ICP-MS/MS | Carbamidomethylation + SSIDA | Selenocysteine in human serum | Enables accurate absolute quantification with very low detection limits (sub-ng/g). | nih.gov, acs.org |
| HPLC-ICP-MS/MS | Species-Specific Double Isotope Dilution (SSIDA) | Selenocysteine within Selenoprotein P in plasma | Accurate quantification of Se in specific peptides using isotopically enriched peptide standards. | nih.gov |
Spectroscopic Probes for this compound Specificity
Beyond separation and mass analysis, spectroscopic techniques offer unique ways to probe the chemical environment and reactivity of selenocysteine. Selenium's unique properties make it a valuable spectroscopic label. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy , specifically utilizing the NMR-active ⁷⁷Se isotope (7.6% natural abundance), is a powerful tool for characterizing selenocysteine-containing molecules. jst.go.jpbiorxiv.org ⁷⁷Se NMR is highly sensitive to the chemical environment of the selenium atom. For example, a large chemical shift difference is observed between the reduced (selenol) and oxidized (diselenide) states of selenocysteine, making ⁷⁷Se NMR an excellent probe for studying redox processes and conformational changes in selenoproteins. biorxiv.org Heteronuclear NMR experiments, such as the 2D ⁷⁷Se-¹H HMQC, can correlate the selenium nucleus with nearby protons, aiding in structural assignments. biorxiv.org
Fluorescence spectroscopy offers another avenue for detection. Researchers are designing fluorescent probes that react specifically with selenocysteine over other biological thiols like cysteine and glutathione (B108866). mdpi.com The design of these probes often leverages the unique nucleophilicity and redox properties of the selenol group. Theoretical studies using time-dependent density functional theory (TD-DFT) are employed to understand and predict the sensing mechanism of these probes, which may operate via processes like excited-state intramolecular proton transfer (ESIPT) or intramolecular charge transfer (ICT) upon reaction with selenocysteine. mdpi.com
The incorporation of selenocysteine, sometimes in a photocaged form, into proteins allows for its use as a site-specific probe. anu.edu.auanu.edu.au The enhanced reactivity of the selenol group compared to a thiol group enables highly selective chemical modification with spectroscopic tags (e.g., for EPR or NMR) at the selenocysteine site, even in the presence of multiple cysteine residues. anu.edu.auanu.edu.au
Application in Investigating Stereochemical Influences on Selenoamino Acid Metabolism
The study of this compound has been instrumental in elucidating the stereochemical influences on the metabolic pathways of selenoamino acids. Advanced analytical methodologies are crucial for distinguishing between the metabolic fates of D- and L-stereoisomers of selenocysteine, providing insights into enzyme stereoselectivity and the broader implications for selenium biochemistry.
Research has demonstrated that the metabolism of selenoamino acids can be highly dependent on their stereochemistry. While L-selenocysteine is the form genetically encoded and incorporated into selenoproteins, the metabolic processing of exogenously supplied this compound reveals distinct enzymatic pathways and biological effects.
A key enzyme in the metabolism of this compound is D-selenocystine α,β-lyase, which has been identified and characterized in bacteria such as Clostridium sticklandii. vulcanchem.comnih.gov This pyridoxal (B1214274) 5'-phosphate-dependent enzyme specifically catalyzes the α,β-elimination of D-selenocystine (the oxidized dimer of this compound) to yield pyruvate, ammonia, and elemental selenium. vulcanchem.comnih.gov The enzyme is highly specific for the D-isomer and does not act on L-selenocysteine. nih.gov This stereospecificity highlights a dedicated metabolic route for D-selenoamino acids in certain organisms. Beyond elimination, this enzyme can also catalyze β-replacement reactions, converting D-selenocystine and thiols into S-substituted D-cysteines, further underscoring its role in the interplay between sulfur and selenium amino acid metabolism. vulcanchem.com
To investigate these stereochemical differences in metabolism, researchers employ sophisticated analytical techniques capable of separating and quantifying enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a primary method for this purpose. For instance, a chiral crown ether stationary phase has been successfully used to separate D- and L-selenocystine, as well as other selenoamino acid enantiomers. researchgate.netresearchgate.net Coupling chiral HPLC with inductively coupled plasma mass spectrometry (ICP-MS) provides high sensitivity and selectivity for selenium-specific detection, enabling the precise quantification of each stereoisomer and their metabolic products in biological samples. researchgate.net
Studies utilizing these methods have revealed significant differences in the biological activities of D- and L-selenocysteine derivatives. For example, research on the chemopreventive properties of selenocysteine Se-conjugates has shown that the L-form, Se-allyl-L-selenocysteine, is a more potent inducer of phase II biotransformation enzymes like glutathione-S-transferase (GST) than its D-counterpart, Se-allyl-D-selenocysteine. nih.gov This suggests that the enzymatic bioactivation of these compounds, likely mediated by β-lyases, is stereoselective. nih.gov
Further research has explored the differential effects of D- and L-selenocystine on cellular toxicity and the induction of key antioxidant enzymes. These studies provide quantitative data on how stereochemistry influences the biological impact of selenoamino acids.
Research Findings on Stereochemical Influences:
| Compound | Cell Line/Organism | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|
| D-Selenocystine vs. L-Selenocystine | V79 cells | Cell viability assay, GPx activity assay | L-Selenocystine was slightly more toxic than D-selenocystine. L-Selenocystine produced a 4.2-fold increase in GPx activity, while D-selenocystine showed minimal induction (1.0-fold). | |
| D-OSCA vs. L-OSCA (selenazolidine prodrugs) | V79 cells | Cell viability assay, GPx activity assay | L-OSCA was significantly more toxic than D-OSCA. L-OSCA led to a 4.6-fold increase in GPx activity, whereas D-OSCA only produced a 1.4-fold increase. | |
| D-MSCA vs. L-MSCA (selenazolidine prodrugs) | V79 cells | Cell viability assay, GPx activity assay | L-MSCA was more toxic than D-MSCA. L-MSCA resulted in a 2.1-fold increase in GPx activity, compared to a 1.3-fold increase for D-MSCA. | |
| Se-allyl-D-selenocysteine vs. Se-allyl-L-selenocysteine | Primary rat hepatocytes | Quantitative RT-PCR | Se-allyl-L-selenocysteine was a significantly more potent inducer of GST Alpha and Pi isoform mRNA levels than the D-isomer. | nih.gov |
| D-Selenocystine | Clostridium sticklandii | Enzyme purification and characterization | Identified a D-selenocystine α,β-lyase that specifically decomposes D-selenocystine and D-cystine, but not the L-isomers. | nih.gov |
Perspectives on D Selenocysteine in Non Canonical Biosynthetic and Synthetic Biology Frameworks
Absence of Direct Genetic Encoding for D-Selenocysteine in Protein Synthesis
In the established domains of life, the genetic code does not directly encode for the incorporation of this compound into proteins. wikipedia.orgencyclopedia.pub The canonical biosynthesis of selenoproteins involves a complex and highly regulated pathway for the incorporation of its L-chiral isomer, L-selenocysteine (L-Sec). plos.org This process is recognized as the 21st proteinogenic amino acid insertion mechanism and relies on the recoding of a UGA codon, which typically functions as a stop signal. wikipedia.orgjst.go.jp
The synthesis of L-selenocysteine does not begin with a free amino acid but occurs on its specific transfer RNA, tRNA[Ser]Sec. plos.orgnih.gov Initially, this specialized tRNA is charged with L-serine by seryl-tRNA synthetase (SerRS). nih.govfrontiersin.org In bacteria, the seryl moiety is then directly converted to a selenocysteinyl group by the enzyme selenocysteine (B57510) synthase (SelA), which utilizes selenophosphate as the selenium donor. encyclopedia.pubfrontiersin.org
In archaea and eukaryotes, the process involves two subsequent enzymatic steps. First, the serine attached to the tRNA is phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form an O-phosphoseryl-tRNA[Ser]Sec intermediate. jst.go.jpfrontiersin.orgnih.gov Following this, O-phosphoseryl-tRNA[Ser]Sec:selenocysteinyl-tRNA[Ser]Sec synthase (SepSecS) catalyzes the substitution of the phosphoseryl group with selenium, sourced from selenophosphate, to yield the final product: L-selenocysteinyl-tRNA[Ser]Sec. jst.go.jpnih.gov
The delivery of this charged tRNA to the ribosome and the interpretation of the UGA codon as a signal for L-selenocysteine insertion is mediated by a specialized elongation factor (SelB in bacteria; eEFSec in eukaryotes) and a cis-acting mRNA structure known as the Selenocysteine Insertion Sequence (SECIS) element. jst.go.jpfrontiersin.orgresearchgate.net This entire intricate machinery is stereospecific for L-serine and consequently produces only L-selenocysteine. There is no known analogous natural pathway, tRNA, or enzymatic set that facilitates the direct, genetically encoded ribosomal incorporation of this compound.
Exploration of this compound within Non-Ribosomal Peptide Synthesis (NRPS) Pathways
Non-ribosomal peptide synthesis (NRPS) represents a distinct mechanism for peptide production, functioning independently of the ribosome and mRNA templates. These large, multi-enzyme complexes are known for generating a wide array of natural products with diverse biological activities. A key feature of NRPS pathways is their ability to incorporate a vast repertoire of building blocks beyond the 20 standard proteinogenic amino acids, including D-amino acids. nih.gov
The incorporation of D-amino acids into non-ribosomal peptides is typically facilitated by specific domains within the NRPS machinery, known as epimerization (E) domains. nih.gov These domains act on the most recently added amino acid, which is tethered to a phosphopantetheinyl arm of a carrier protein domain, converting it from the L- to the D-enantiomer. The subsequent condensation domain then selectively incorporates the D-isomer into the growing peptide chain. nih.gov
While NRPS pathways demonstrate significant flexibility in monomer selection, the natural incorporation of this compound has not been prominently documented. The building blocks for NRPS are typically supplied from the intracellular pool of free amino acids. Given that this compound is not a standard product of cellular metabolism, its availability for NRPS incorporation would be limited. However, the modular nature of NRPS systems presents a theoretical framework for the chemo-enzymatic or fully synthetic biological production of this compound-containing peptides. An engineered pathway that produces free this compound could potentially supply it to a natural or engineered NRPS assembly line capable of its recognition and incorporation. This remains a speculative but intriguing area for future research in synthetic biology.
Implications for Engineered Biological Systems
The rational design of novel enzymes offers a powerful approach to creating biocatalysts with tailored properties. While natural enzymes almost exclusively utilize L-amino acids, research has shown that functional proteins composed entirely of D-amino acids can be chemically synthesized and exhibit predictable enzymatic activity, albeit with inverted substrate chirality. acs.org This principle of chiral reciprocity suggests that enzymes can be engineered to specifically recognize or utilize D-chiral amino acids.
The unique redox properties of selenocysteine—such as its lower pKa and reduction potential compared to cysteine—make it a valuable catalytic residue, particularly in oxidoreductases. nih.gov Engineering an enzyme to contain a this compound residue at its active site could yield novel biocatalysts with distinct substrate specificities or reaction mechanisms. For instance, a protease could be designed to cleave peptide bonds adjacent to D-amino acids, or a dehydrogenase could be created to act on chiral substrates with opposite stereochemistry to their natural counterparts. The primary challenge lies in the fact that such an enzyme cannot be produced through standard ribosomal synthesis. Its creation would depend entirely on total chemical synthesis or advanced chemo-enzymatic ligation strategies, where a synthetically produced peptide segment containing this compound is joined to other peptide fragments.
The creation of this compound-containing peptides relies on synthetic methodologies that bypass the limitations of ribosomal protein synthesis. This involves two distinct stages: the production of enantiomerically pure this compound and its subsequent incorporation into a peptide chain.
Synthetic Pathways for this compound Production
The synthesis of enantiomerically pure selenoamino acids, including the D-isomer, can be achieved through stereoselective chemical methods. A notable strategy is the 1,4-conjugate addition (Se-Michael addition) of selenium nucleophiles to chiral dehydroalanine (B155165) (Dha) derivatives. acs.orgunirioja.es By using a chiral auxiliary to create an enantiopure Dha template, the subsequent addition of a selenium source, such as phenylselenolate generated in situ from diphenyl diselenide and sodium borohydride (B1222165), proceeds with high diastereoselectivity to yield the desired this compound derivative. acs.org This approach provides a versatile and efficient route to various this compound analogues. unirioja.es
Alternatively, biocatalytic routes can be envisioned based on established enzymatic processes for D-amino acid synthesis. nih.gov For example, the "hydantoinase process" is an industrial method that uses a cascade of three enzymes (hydantoin racemase, D-hydantoinase, and D-carbamoylase) to convert a racemic mixture of hydantoins into pure D-amino acids. nih.gov Adapting this system for a selenocysteine precursor could offer a sustainable production method. Another potential strategy involves coupling L-amino acid deaminases or oxidases with engineered D-selective aminotransferases to perform a stereoinversion of an L-amino acid precursor. nih.gov
Interactive Table: Synthetic Strategies for this compound Production
| Method | Description | Key Reagents/Enzymes | Advantages | Reference |
|---|---|---|---|---|
| Chemical Synthesis (Se-Michael Addition) | Stereoselective 1,4-conjugate addition of a selenium nucleophile to a chiral dehydroalanine (Dha) template. | Chiral Dha derivative, Diphenyl diselenide, Sodium borohydride (NaBH4) | High diastereoselectivity, versatility for producing various derivatives, mild reaction conditions. | acs.org, unirioja.es |
| Biocatalysis (Hydantoinase Process) | A multi-enzyme cascade that resolves a racemic hydantoin (B18101) precursor into a pure D-amino acid. | Hydantoin racemase, D-hydantoinase, D-carbamoylase | High yield and enantioselectivity; established industrial process for other D-AAs. | nih.gov |
| Biocatalysis (Stereoinversion) | An enzyme system that converts an L-amino acid into its D-enantiomer via an α-keto acid intermediate. | L-amino acid deaminase/oxidase, D-selective aminotransferase | Can start from readily available L-amino acid precursors. | nih.gov |
Incorporation of this compound
Once this compound is synthesized (typically with appropriate protecting groups on the amine and selenol functionalities), it can be incorporated into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). preprints.org SPPS is a well-established chemical technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method is not constrained by the translational machinery and is therefore ideal for incorporating non-canonical amino acids, including D-isomers and those with unique side chains like selenocysteine. jst.go.jppreprints.org
For the synthesis of larger proteins, chemically synthesized peptide fragments containing this compound can be assembled using ligation techniques. Native Chemical Ligation (NCL) and related methods allow for the joining of an unprotected peptide with an N-terminal cysteine (or selenocysteine) to another peptide with a C-terminal thioester, forming a native peptide bond. jst.go.jpnih.govnih.gov The higher reactivity of selenocysteine compared to cysteine can even accelerate ligation reactions, making it a valuable tool in the chemical synthesis of complex proteins. nih.govacs.org
Evolutionary and Ecological Roles of D Selenocysteine Metabolism
Phylogenetic Distribution of D-Selenocysteine Metabolizing Enzymes (e.g., D-Selenocystine α,β-Lyase)
Direct evidence for enzymes that specifically metabolize this compound is scarce in the existing scientific literature. The primary enzyme responsible for the breakdown of L-selenocysteine is L-selenocysteine β-lyase (SCLY), which catalyzes its conversion into L-alanine and selenide (B1212193) (H₂Se). wikipedia.org This enzyme is highly conserved in animals and its activity has been identified in various bacteria, including Alcaligenes viscolactis and Pseudomonas alkanolytica. mdpi.comnih.gov However, studies on the substrate specificity of SCLY have shown that while this compound can enter the active site of the enzyme, it cannot serve as a substrate. mdpi.com This indicates a high degree of stereospecificity, precluding it from being a primary route for this compound catabolism.
The absence of a dedicated this compound lyase in many organisms does not eliminate the possibility of its metabolism. Many bacteria possess a range of enzymes with broad specificity for D-amino acids, which could potentially process this compound. The most prominent among these are D-amino acid dehydrogenases (DADs). These enzymes are widely distributed in the bacterial domain and catalyze the oxidative deamination of various D-amino acids. wikipedia.org For example, D-amino acid dehydrogenase from E. coli K12 is most active on D-alanine but also acts on other D-amino acids like D-methionine and D-serine. uniprot.org Given their broad substrate range, it is plausible that these enzymes could also act on this compound, converting it to a 2-oxo acid and releasing ammonia. However, specific studies confirming this compound as a substrate for these dehydrogenases are currently lacking.
The phylogenetic distribution of these potential this compound metabolizing enzymes is therefore inferred from the known distribution of general D-amino acid catabolic enzymes.
Table 1: Potential this compound Metabolizing Enzymes and Their Phylogenetic Distribution
| Enzyme Family | Known Substrates | Phylogenetic Distribution | Potential Role in this compound Metabolism |
| D-Amino Acid Dehydrogenase (DAD) | D-alanine, D-methionine, D-serine, D-proline, and other D-amino acids uniprot.org | Widespread in Bacteria (e.g., Escherichia coli, Helicobacter pylori) wikipedia.orgwikipedia.org | Oxidative deamination of this compound to 2-oxo-3-selenopropionate, ammonia, and a reduced electron acceptor. |
| D-Amino Acid Oxidase (DAO) | Broad specificity for D-amino acids | Found in various organisms, including yeasts and fungi. | Oxidative deamination of this compound, though less likely in the anaerobic environments where selenium metabolism is often prominent. |
Contributions to Biogeochemical Selenium Cycling in Specific Environments
The biogeochemical cycling of selenium is a critical process that transforms selenium between its various inorganic and organic forms, influencing its bioavailability and toxicity in the environment. Microbial metabolism is a key driver of this cycle. The assimilation of selenium into L-selenocysteine and its incorporation into selenoproteins is a primary mechanism by which selenium enters the biosphere. oup.com Furthermore, dissimilatory reduction of selenium oxyanions (selenate and selenite) to elemental selenium is a major pathway in anaerobic respiration for many bacteria. nih.gov
The specific contribution of this compound metabolism to these cycles has not been explicitly detailed. However, based on the potential catabolic pathways described above, a hypothetical role can be outlined. If microorganisms in specific environments utilize broad-specificity D-amino acid dehydrogenases to break down this compound, the resulting product would be selenide (H₂Se) after further decomposition of the unstable 2-oxo acid. Selenide is a central, highly reactive intermediate in selenium metabolism. wikipedia.org
This microbial release of selenide from this compound would directly feed into the central selenium cycle, where it could be:
Utilized for the synthesis of L-selenocysteine: The released selenide could be used by selenophosphate synthetase to form selenophosphate, the selenium donor for the synthesis of L-selenocysteine destined for selenoproteins. mdpi.com
Excreted and precipitated: In anaerobic environments, excess selenide can precipitate with metals or be oxidized to elemental selenium (Se⁰), contributing to selenium immobilization and detoxification of the local environment.
Therefore, in microbial communities where this compound might be present (e.g., from abiotic processes or breakdown of certain microbial structures), its catabolism could serve as a cryptic source of bioavailable selenium, linking it to the broader biogeochemical transformations of this essential yet toxic element.
Hypotheses on the Evolutionary Emergence of this compound Pathways
The evolutionary origins of L-selenocysteine incorporation are ancient, with evidence suggesting its use by the last universal common ancestor. oup.com In contrast, specific hypotheses for the emergence of this compound pathways are not well-defined and must be inferred from the broader context of D-amino acid evolution.
The evolution of D-amino acid metabolism is not a simple story of vertical inheritance. For example, in plants, the enzymes involved have a complex history shaped by multiple gene transfers and losses. anu.edu.aunih.gov A similar mosaic evolutionary history is likely for any this compound metabolic pathways. Several hypotheses can be proposed for their emergence:
Detoxification Mechanism: D-amino acids can be detrimental if mistakenly incorporated into proteins or if they interfere with metabolic pathways. If this compound is formed through abiotic racemization or as an enzymatic byproduct, pathways may have evolved to degrade it, preventing cellular toxicity. The high reactivity of the selenol group could make this compound particularly toxic, providing strong selective pressure for the evolution of catabolic enzymes.
Adaptation to Specific Niches: D-amino acids are significant components of the peptidoglycan cell walls of bacteria. While this compound is not a known standard component, its presence in unique microbial structures cannot be entirely ruled out. Pathways to metabolize it could have evolved in organisms that prey on or decompose such microbes, allowing them to use this compound as a source of carbon, nitrogen, and selenium.
Evolutionary Spillover: The most parsimonious hypothesis is that this compound metabolism is not the result of highly specific, targeted evolution but rather a "spillover" activity of pre-existing enzymes with broad substrate specificity. D-amino acid dehydrogenases and other D-amino acid catabolizing enzymes likely evolved to handle common D-amino acids like D-alanine and D-glutamate. wikipedia.org Their ability to also act on the rarer this compound would be a coincidental but potentially beneficial secondary function, requiring no special evolutionary pathway for its emergence. This aligns with the observation that many of these enzymes can act on a wide variety of D-amino acid substrates.
The persistence of D-amino acid metabolizing enzymes across different domains of life suggests they fulfill important metabolic roles. anu.edu.au Whether this compound is a significant substrate in this metabolic network remains an open question, representing a frontier in our understanding of selenium's diverse roles in biology.
Q & A
Q. What experimental methodologies are critical for identifying D-selenocysteine in proteomic datasets?
this compound (Sec) is often misidentified in mass spectrometry (MS) due to its similarity to cysteine. To resolve this, researchers must adjust MS search parameters to account for Sec’s unique mass shift (Δm = 47.944 Da compared to cysteine) and isotopic pattern. Additionally, tandem MS fragmentation patterns should be analyzed with tools that recognize selenocysteine-specific modifications. Validation via synthetic Sec-containing peptides or selenium-specific detection (e.g., ICP-MS) is recommended .
Q. How is this compound genetically encoded, and what challenges arise in annotating selenoprotein genes?
Sec is incorporated via the UGA codon, which is typically a stop signal. This dual function complicates genomic annotation, as Sec insertion requires a cis-acting selenocysteine insertion sequence (SECIS) in the 3' untranslated region. Computational methods (e.g., SECISearch) and homology comparisons with cysteine-containing orthologs are used to identify selenoproteins. Misannotation persists, as evidenced by the underprediction of the human selenoproteome (25 confirmed selenoproteins vs. initial estimates) .
Q. What are the primary biosynthetic pathways for this compound in eukaryotic systems?
Sec biosynthesis involves two key steps: (1) serine-tRNA ligase charging tRNA^[Ser]Sec with serine, and (2) enzymatic substitution of the serine hydroxyl group with selenium via selenophosphate synthetase (SEPHS2). This process requires the SECIS element and specialized translation factors (e.g., SBP2). Knockout models of SEPHS2 or tRNA^[Ser]Sec result in embryonic lethality, underscoring Sec’s essentiality .
Advanced Research Questions
Q. How can researchers resolve contradictions in UGA codon functionality (stop signal vs. Sec insertion) during selenoprotein expression studies?
Experimental design must include controls to distinguish translational readthrough (Sec incorporation) from premature termination. Dual-reporter systems (e.g., β-galactosidase-luciferase fusions) are used to quantify UGA recoding efficiency. Mutagenesis of SECIS elements and siRNA knockdown of Sec-specific translation factors (e.g., SBP2) can isolate context-dependent effects. Discrepancies often arise from variable SECIS secondary structure stability or selenium availability .
Q. What strategies optimize the detection of low-abundance selenoproteins in complex biological matrices?
Enrichment techniques such as immunoaffinity purification (using Sec-specific antibodies) or selenium-selective chromatography improve detection limits. Isotope dilution mass spectrometry (ID-MS) with ^82Se-labeled internal standards enhances quantification accuracy. For tissue-specific studies, transgenic models overexpressing tRNA^[Ser]Sec can amplify selenoprotein synthesis, though isoform distribution must be monitored .
Q. How do post-transcriptional modifications of tRNA^[Ser]Sec influence selenoprotein hierarchy and tissue-specific expression?
The isopentenyladenosine (i6A) modification at tRNA^[Ser]Sec’s anticodon loop is critical for ribosome binding and Sec incorporation efficiency. Transgenic mice expressing i6A-deficient tRNA^[Ser]Sec show tissue-specific selenoprotein depletion (e.g., 80% reduction in hepatic glutathione peroxidase vs. minimal impact in testes). Quantifying isoform ratios via northern blotting or RNA-seq reveals feedback mechanisms regulating tRNA maturation .
Q. What experimental frameworks address the redox instability of this compound during in vitro characterization?
Sec’s susceptibility to oxidation necessitates anaerobic handling (e.g., gloveboxes) and reducing agents (e.g., DTT, TCEP) in buffers. Crystallization of selenoproteins often requires Se-Met substitution or cryo-EM to capture native conformations. Functional assays (e.g., GPx activity) should include controls for selenium loss, validated via ICP-MS or Edman degradation .
Methodological Considerations
- Data Interpretation : Cross-validate MS/MS identifications with orthogonal techniques (e.g., Western blot, enzymatic assays) to mitigate false positives .
- Experimental Controls : Include selenium-deficient media or Sec biosynthesis inhibitors (e.g., auranofin) to confirm Sec-dependent phenotypes .
- Computational Tools : Use Sec-specific databases (e.g., SelenoDB) and codon usage bias algorithms to refine gene annotations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
